2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
Overview
Description
2-(Difluoromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry This compound features a benzodiazole core, which is a heterocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves multiple steps. One common approach is the difluoromethylation of a suitable precursor, such as a benzodiazole derivative. This can be achieved using difluoromethylating agents like difluoromethyl phenyl sulfide under specific reaction conditions . The reaction often requires the presence of a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluoromethyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of functionalized benzodiazole derivatives .
Scientific Research Applications
2-(Difluoromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The benzodiazole core also contributes to the compound’s ability to interact with nucleic acids and proteins, further influencing its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-1H-benzimidazole-5-carboxylic acid: This compound has a benzimidazole core, which is structurally related to benzodiazole.
Uniqueness
2-(Difluoromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of both difluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .
Properties
IUPAC Name |
2-(difluoromethyl)-1-methylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-14-7-3-2-5(10(15)16)4-6(7)13-9(14)8(11)12/h2-4,8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZJHNXUTLDVKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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